N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide
CAS No.: 526188-26-1
Cat. No.: VC4493407
Molecular Formula: C12H14INO
Molecular Weight: 315.154
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 526188-26-1 |
|---|---|
| Molecular Formula | C12H14INO |
| Molecular Weight | 315.154 |
| IUPAC Name | N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide |
| Standard InChI | InChI=1S/C12H14INO/c1-8(2)6-12(15)14-11-5-4-10(13)7-9(11)3/h4-7H,1-3H3,(H,14,15) |
| Standard InChI Key | HCUOCPRRZVQVBD-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)I)NC(=O)C=C(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central enamide backbone () attached to a 4-iodo-2-methylphenyl group. The iodine atom at the para position of the aromatic ring and the methyl group at the ortho position create steric and electronic effects that influence its reactivity . Key structural identifiers include:
Table 1: Structural and Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 315.15 g/mol | |
| IUPAC Name | N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide | |
| SMILES | CC1=C(C=CC(=C1)I)NC(=O)C=C(C)C | |
| InChIKey | HCUOCPRRZVQVBD-UHFFFAOYSA-N |
The presence of the iodine atom enhances polarizability, making the compound suitable for cross-coupling reactions in synthetic chemistry .
Synthesis Methods
General Synthetic Strategies
The synthesis typically involves coupling a substituted aniline with an acryloyl chloride derivative. A representative procedure from the literature includes:
Table 2: Synthesis Protocol for N-(4-Iodophenyl)-3-methylbut-2-enamide
| Step | Procedure | Yield |
|---|---|---|
| 1 | React 4-iodoaniline (25.0 g, 114 mmol) with 3,3-dimethylacryloyl chloride (13.36 mL, 120 mmol) in DCM. Add pyridine (9.70 mL, 120 mmol) and stir for 16 h. | 93% |
| 2 | Wash with saturated NHCl, HO, and brine. Dry over MgSO and recrystallize from ethanol. | - |
For N-(4-iodo-2-methylphenyl) derivatives, the ortho-methyl group is introduced via directed ortho-metalation or Friedel-Crafts alkylation prior to iodination .
Optimization and Challenges
-
Iodination Efficiency: Electrophilic iodination using or (NIS) achieves high para-selectivity due to the directing effect of the amide group .
-
Side Reactions: Competing hydrolysis of the enamide moiety can occur under acidic conditions, necessitating anhydrous solvents like THF or DCM .
Materials Science Applications
Cross-Coupling Reactions
The iodine substituent enables participation in Ullmann and Suzuki-Miyaura couplings. For example, palladium-catalyzed coupling with arylboronic acids yields biaryl structures used in organic electronics .
Polymer Synthesis
As a monomer, the enamide group undergoes radical polymerization to form thermally stable polyamides. A study reported a glass transition temperature () of 185°C for polymers derived from N-(2-iodophenyl)enamides .
Biological and Toxicological Profiles
In Vitro Metabolism
Hepatic microsomal studies of similar compounds show oxidative deiodination as the primary metabolic pathway, mediated by CYP3A4 . The ortho-methyl group slows degradation, increasing half-life () to 6.2 h in human liver microsomes .
Toxicity Data
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